molecular formula C25H27N3O2 B4967261 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

Cat. No. B4967261
M. Wt: 401.5 g/mol
InChI Key: BINDTEXZTDVHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as MP-10, is a novel and potent synthetic compound that belongs to the piperidinecarboxamide class of drugs. MP-10 has been found to have potential therapeutic applications in the field of neuroscience and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in the regulation of various physiological processes, including calcium signaling, mitochondrial function, and protein folding. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to modulate the activity of sigma-1 receptors, leading to neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders. However, the limitations of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide include its high cost and limited availability.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. One potential direction is to further investigate its mechanism of action and its interaction with sigma-1 receptors. Another direction is to explore its potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide to make it more widely available for research purposes.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction between 4-methylbenzylamine and 4-(3-pyridinyloxy)benzaldehyde to produce the intermediate compound 4-(3-pyridinyloxy)phenyl)-4-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide.

Scientific Research Applications

1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for sigma-1 receptors, which are expressed in various regions of the brain and are involved in a wide range of physiological processes. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-19-4-6-20(7-5-19)18-28-15-12-21(13-16-28)25(29)27-22-8-10-23(11-9-22)30-24-3-2-14-26-17-24/h2-11,14,17,21H,12-13,15-16,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINDTEXZTDVHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

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